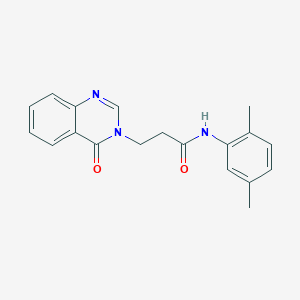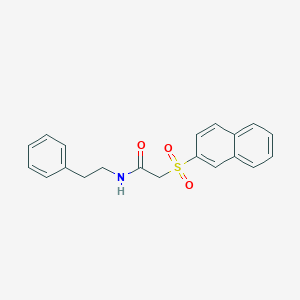
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in multiple physiological processes, including steroidogenesis, apoptosis, and immune response. DPA-714 has been studied extensively for its potential applications in various scientific research fields, such as neuroimaging, cancer research, and inflammation studies.
作用机制
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide binds selectively to TSPO, which is located on the outer membrane of mitochondria. TSPO is involved in the transport of cholesterol into mitochondria, which is a crucial step in steroidogenesis. N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to modulate TSPO activity, leading to changes in steroidogenesis and other physiological processes.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its role in steroidogenesis, N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to modulate the immune response and apoptosis. N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory disorders.
实验室实验的优点和局限性
One of the advantages of using N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in lab experiments is its selectivity for TSPO. This allows for specific targeting of TSPO and the physiological processes that it is involved in. However, one limitation of using N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its relatively low yield in the synthesis process, which can limit its availability for research purposes.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the development of new synthesis methods to increase the yield and availability of N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. Another area of interest is the development of new applications for N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide in various scientific research fields. For example, N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide may have potential applications in the treatment of inflammatory disorders and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its effects on various physiological processes.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves a multi-step reaction starting from 2,5-dimethylphenylamine and 2-cyanoacetamide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine. The amine is then reacted with 4-chloro-3,5-dimethylphenyl isocyanate to yield the final product, N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. The overall yield of the synthesis is approximately 30%.
科学研究应用
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been used extensively in neuroimaging studies as a positron emission tomography (PET) tracer for imaging TSPO expression in the brain. TSPO expression is upregulated in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide PET imaging has been shown to be a useful tool for detecting and monitoring the progression of these diseases. In addition, N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has also been studied for its potential applications in cancer research and inflammation studies.
属性
产品名称 |
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-8-14(2)17(11-13)21-18(23)9-10-22-12-20-16-6-4-3-5-15(16)19(22)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23) |
InChI 键 |
NUIDJNXPHCAJNT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)
![N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277144.png)
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277147.png)
![2-{[4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277148.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B277149.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)

![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)




![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277164.png)